3,4-Dimethylaniline

Catalog No.
S576282
CAS No.
95-64-7
M.F
C8H11N
C8H11N
(CH3)2C6H3NH2
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylaniline

CAS Number

95-64-7

Product Name

3,4-Dimethylaniline

IUPAC Name

3,4-dimethylaniline

Molecular Formula

C8H11N
C8H11N
(CH3)2C6H3NH2

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3

InChI Key

DOLQYFPDPKPQSS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Sol in ether, petroleum
Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water.
Soluble in aromatic solvents.
Solubility in water, g/100ml at 22 °C: 0.38

Synonyms

3,4-Xylidine; 1-Amino-3,4-dimethylbenzene; 3,4-Dimethylaminobenzene; 3,4-Dimethylaniline; 3,4-Dimethylbenzenamine; 3,4-Dimethylphenylamine; 3,4-Xylylamine; 4-Amino-1,2-dimethylbenzene; 4-Amino-o-xylene; NSC 41800; NSC 7099

Canonical SMILES

CC1=C(C=C(C=C1)N)C

The exact mass of the compound 3,4-Dimethylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.03 msol in ether, petroleumvery soluble in ligroin; soluble in ether; slightly soluble in chloroform and water.soluble in aromatic solvents.solubility in water, g/100ml at 22 °c: 0.38. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41800. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of primary arylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethylaniline (also known as 3,4-xylidine) is a primary aromatic amine distinguished by its specific 3,4-methyl substitution pattern on the benzene ring. Unlike most other xylidine isomers which are liquids at room temperature, 3,4-dimethylaniline is a crystalline solid, making it structurally and physically distinct. Industrially, it serves as an indispensable, non-substitutable precursor in the multi-ton synthesis of Riboflavin (Vitamin B2) and acts as a specialized intermediate for azo dyes, agrochemicals, and pharmaceutical active ingredients. Its specific steric profile and electronic activation govern its downstream reactivity, making it a highly targeted procurement item for rigid synthetic pathways where isomer mixtures are unacceptable .

Substituting 3,4-dimethylaniline with closely related isomers, such as 2,4-dimethylaniline or 2,6-dimethylaniline, fundamentally disrupts both processability and product viability. In Vitamin B2 (Riboflavin) synthesis, the condensation of the amine with D-ribose strictly requires the unhindered ortho-position and the 3,4-dimethyl arrangement to successfully form the required 4,5-dimethylbenzene core of the isoalloxazine ring; sterically hindered isomers yield biologically inactive analogs [1]. Furthermore, because 3,4-dimethylaniline is a solid with a melting point of approximately 51 °C, while its common analogs are liquids at standard temperature, substituting it would require completely re-engineering bulk material transfer, pumping, and crystallization-based purification workflows [2]. Consequently, for validated pharmaceutical and dye manufacturing routes, generic xylidine mixtures or alternative isomers cannot be used.

Physical State and Melting Point Discrepancy for Process Engineering

3,4-Dimethylaniline is unique among the common xylidine isomers due to its physical state at standard conditions. It exhibits a melting point of approximately 51 °C, rendering it a solid at room temperature. In stark contrast, 2,6-dimethylaniline and 2,4-dimethylaniline possess melting points of 11.2 °C and <15.5 °C respectively, making them liquids. This fundamental thermophysical difference dictates that 3,4-dimethylaniline requires solid-handling protocols, heated transfer lines, or specific solvent systems during industrial scale-up, while also enabling distinct crystallization-based purification methods not applicable to the liquid isomers [1].

Evidence DimensionMelting Point and Physical State
Target Compound Data51 °C (Solid)
Comparator Or Baseline2,6-dimethylaniline and 2,4-dimethylaniline (11.2 °C and <15.5 °C, Liquids)
Quantified Difference>35 °C difference in melting point, crossing the room-temperature phase boundary
ConditionsStandard temperature and pressure (STP)

Dictates the engineering of bulk material handling, pumping systems, and purification workflows in manufacturing facilities.

Precursor Specificity in Riboflavin (Vitamin B2) Synthesis

The industrial synthesis of Riboflavin relies on the precise steric and electronic profile of 3,4-dimethylaniline. During the critical condensation with D-ribose, 3,4-dimethylaniline successfully forms N-(3,4-dimethylphenyl)-D-1'-ribamine, which subsequently builds the 7,8-dimethyl-10-ribitylisoalloxazine core of active Vitamin B2. Comparators such as 2,6-dimethylaniline possess methyl groups adjacent to the amine, creating severe steric hindrance that blocks efficient condensation and prevents the formation of the required 4,5-dimethylbenzene moiety in the final vitamin structure, rendering them synthetically useless for this pathway [1].

Evidence DimensionYield of biologically active Riboflavin precursor
Target Compound DataForms 100% active 4,5-dimethylbenzene core precursor
Comparator Or Baseline2,6-dimethylaniline (Sterically blocked, yields 0% active precursor)
Quantified DifferenceAbsolute structural requirement (active vs. inactive)
ConditionsCondensation with D-ribose in standard API synthesis routes

Proves that 3,4-dimethylaniline is strictly non-substitutable for the commercial production of Vitamin B2.

Inherent Biodegradability for Wastewater Treatment Planning

The position of the methyl groups significantly impacts the environmental degradation profile of xylidine isomers, which is critical for industrial wastewater management. Under inherent biodegradation testing (OECD TG 302C), 3,4-dimethylaniline demonstrated a 7% biodegradation rate over 28 days. In contrast, 2,4-dimethylaniline exhibited 0% biodegradation under the same conditions. While both require advanced oxidation processes (like Fenton reactions) for complete removal, the slight biodegradability of the 3,4-isomer must be factored into the biological load calculations of effluent treatment plants [1].

Evidence DimensionInherent Biodegradability (28 days)
Target Compound Data7% biodegradation
Comparator Or Baseline2,4-dimethylaniline (0% biodegradation)
Quantified Difference7% absolute increase in inherent biodegradability
ConditionsOECD TG 302C Inherent Biodegradability Test

Influences the design and chemical dosing requirements for wastewater treatment systems in dye and API manufacturing plants.

Analytical Separation Requirements for Quality Control

In quality control and trace analysis, distinguishing 3,4-dimethylaniline from its isomers requires specific chromatographic techniques. Standard gas chromatography (GC) fails to adequately separate 2,4-dimethylaniline from 2,6-dimethylaniline and 3,4-dimethylaniline due to their nearly identical boiling points and volatilities. However, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) achieves baseline separation, allowing for the precise quantification of 3,4-dimethylaniline in the presence of its isomers. This analytical divergence is critical when procuring reference standards for API impurity profiling [1].

Evidence DimensionChromatographic Baseline Separation
Target Compound DataResolvable via LC-MS/MS
Comparator Or Baseline2,4-dimethylaniline and 2,6-dimethylaniline (Co-elution in standard GC)
Quantified DifferenceBaseline resolution (LC-MS/MS) vs. Co-elution (GC)
ConditionsTrace analysis of aniline derivatives in complex matrices

Dictates the selection of analytical equipment and reference standards for regulatory compliance and impurity profiling.

Commercial Synthesis of Riboflavin (Vitamin B2)

3,4-Dimethylaniline is the mandatory starting material for forming the 4,5-dimethylbenzene core of the isoalloxazine ring via condensation with D-ribose, making it an essential procurement item for vitamin manufacturers [1].

Azo Dye and Pigment Manufacturing

Used as a specialized diazo component in the synthesis of specific azo dyes, where its 3,4-substitution pattern provides desired color fastness and spectral properties not achievable with 2,4- or 2,6-isomers .

Analytical Reference Standards for API Quality Control

Procured as a high-purity standard to calibrate LC-MS/MS equipment for impurity profiling, ensuring that 3,4-dimethylaniline can be accurately quantified apart from its closely related, co-eluting xylidine isomers [2].

Wastewater Treatment Profiling in Chemical Plants

Utilized as a benchmark compound in environmental fate studies, as its slight inherent biodegradability (7% over 28 days) requires different biological load calculations compared to completely non-biodegradable isomers like 2,4-dimethylaniline [3].

Physical Description

3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992)
Dry Powder
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Plates of prisms from petroleum ether
Crystalline solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.089149355 g/mol

Monoisotopic Mass

121.089149355 g/mol

Boiling Point

442 °F at 760 mmHg (NTP, 1992)
228 °C @ 760 MM HG
228 °C

Flash Point

209 °F (NTP, 1992)
98 °C

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.19

Density

1.076 at 64 °F (NTP, 1992) - Denser than water; will sink
1.076 @ 18 °C
Relative density (water = 1): 1.07

LogP

1.84 (LogP)
log Kow= 1.84
1.84

Odor Threshold

Odor threshold in air= 1.00X10+12 molecules/cc /Xylidines/
Threshold for xylidine is 0.0240 mg/cu m. /Xylidine/

Decomposition

WHEN HEATED TO DECOMP, XYLIDINES EMIT HIGHLY TOXIC FUMES. /XYLIDINES/

Melting Point

124 °F (NTP, 1992)
51 °C

UNII

R27I33AIDT

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.15%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (98.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 4

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

95-64-7

Metabolism Metabolites

YIELDS 2-AMINO-4,5-DIMETHYLPHENOL, 3,4-DIMETHYLACETANILIDE AND 3,4-DIMETHYLPHENYLSULFAMATE IN RAT. /FROM TABLE/

Wikipedia

3,4-Xylidine

Biological Half Life

0.10 Days

Methods of Manufacturing

NITRATION OF O-XYLENE FOLLOWED BY REDUCTION; BROMINATION OF O-XYLENE FOLLOWED BY REACTION WITH AMMONIA
o-Xylene (nitration/nitro reduction)
Soboley and Berezooskii patented the production of 3,4-xylidine by the hydrogenation of 2-chloromethyl-4-nitrotoluene.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzenamine, 3,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GAS CHROMATOGRAPHY ANALYSIS. /AROMATIC AMINES/
ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY. /XYLIDINE/
GAS CHROMATOGRAPHIC METHOD FOR ANALYSIS & SEPARATION OF ISOMERS WAS ACHIEVED FOR XYLIDINES. /XYLIDINE/

Dates

Last modified: 08-15-2023

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